molecular formula C17H18N2O2S2 B5571883 N-(2-furylmethyl)-2-propyl-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide

N-(2-furylmethyl)-2-propyl-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide

Cat. No. B5571883
M. Wt: 346.5 g/mol
InChI Key: QTEOBGYXEMLNTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazole derivatives often involves chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent, leading to the introduction of various functional groups in the thiazole ring. Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which could be analogous to the synthesis pathway of the compound , showcasing the versatility of thiazole chemistry in introducing complex substituents (Kumar, Parameshwarappa, & Ila, 2013).

Molecular Structure Analysis

Molecular structure analysis of thiazole derivatives and their precursors often involves detailed spectroscopic studies. For instance, Pavlova et al. (2022) conducted spectral characteristics and molecular docking studies on 1,3,4-thiadiazole derivatives, highlighting the structural intricacies and potential bioactivity of thiazole-based compounds. Such analyses are crucial for understanding the chemical behavior and potential applications of these molecules (Pavlova, Zadorozhnii, Kiselev, & Kharchenko, 2022).

Chemical Reactions and Properties

The chemical reactivity of thiazole derivatives includes a wide range of reactions such as nitration, bromination, acylation, and more. Aleksandrov and El’chaninov (2017) investigated the electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, providing insight into the chemical versatility of furan and thiazole rings in undergoing various chemical modifications, which is relevant for the compound of interest (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

While specific studies on the physical properties of “N-(2-furylmethyl)-2-propyl-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide” were not found, research on similar compounds suggests that the physical characteristics such as melting points, solubility, and spectral data can be significantly influenced by the nature of substituents on the thiazole ring. For example, Swaminathan et al. (1986) synthesized 4-(5-amino-2-furyl)thiazole and analyzed its physical properties, including melting point and spectral data, which are crucial for the characterization of thiazole derivatives (Swaminathan, Ichikawa, & Bryan, 1986).

Chemical Properties Analysis

The chemical properties of thiazole derivatives are diverse, encompassing a range of reactivities and stabilities. The synthesis and subsequent reactions of thiazole derivatives often reveal unique chemical behaviors, such as the ability to undergo electrophilic substitution, serve as ligands in coordination chemistry, or act as intermediates in the synthesis of more complex molecules. The work by Refouvelet et al. (2001) on synthesizing 2-substituted thiazolidine-4-carboxamide derivatives exemplifies the exploration of thiazole's chemical properties, including potential immunological activities (Refouvelet, Pellegrini, Robert, Crini, Blacque, & Kubicki, 2001).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-propyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-2-5-16-18-15(12-23-16)17(20)19(10-13-6-3-8-21-13)11-14-7-4-9-22-14/h3-4,6-9,12H,2,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEOBGYXEMLNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N(CC2=CC=CO2)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-2-propyl-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide

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